N-(5-bromoquinolin-8-yl)propanamide

Synthetic Methodology C-H Functionalization Regioselective Halogenation

Researchers requiring a pre-functionalized 8-amidoquinoline for C-H activation often face low-yielding bromination steps. N-(5-Bromoquinolin-8-yl)propanamide resolves this with the C5-bromo already installed, enabling direct Suzuki coupling with >95% conversion. • Bidentate directing group for Pd-catalyzed C(sp2)-H and C(sp3)-H functionalization. • Superior oxidative addition kinetics over 5-chloro analogs ensures complete conversion. • Gram-scale feasible via electrochemical bromination; reliable supply for SAR campaigns.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
Cat. No. B5841081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromoquinolin-8-yl)propanamide
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2
InChIInChI=1S/C12H11BrN2O/c1-2-11(16)15-10-6-5-9(13)8-4-3-7-14-12(8)10/h3-7H,2H2,1H3,(H,15,16)
InChIKeyQSGHHKGOEYSCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-bromoquinolin-8-yl)propanamide Overview


N-(5-bromoquinolin-8-yl)propanamide is a synthetic heterocyclic building block belonging to the 8-amidoquinoline class. Its core structure features a quinoline ring bearing a propanamide moiety at the 8-position and a strategically placed bromine atom at the 5-position [1]. This substitution pattern is highly valued in modern synthetic chemistry because the 8-aminoquinoline framework serves as a powerful bidentate directing group in C–H functionalization, while the C5-bromine provides a versatile handle for transition-metal-catalyzed cross-coupling reactions [2]. The compound is primarily utilized as an advanced intermediate in medicinal chemistry campaigns targeting kinase inhibitors, antiviral agents, and other bioactive molecules [3].

Bidentate 8-aminoquinoline directing group for C–H functionalization
Pre-installed C5-bromo handle for Pd/Ni cross-coupling
Propanamide chain balances solubility and directing group stability

Why N-(5-bromoquinolin-8-yl)propanamide Is Unique


The specific bromination pattern of N-(5-bromoquinolin-8-yl)propanamide dictates its downstream reactivity in ways that cannot be replicated by simple in-class substitution. The C5 position on the quinoline ring is electronically activated by the 8-amido group, rendering it the most kinetically favored site for electrophilic aromatic substitution and subsequent cross-coupling [1]. Attempting to substitute this compound with the non-brominated analog N-(quinolin-8-yl)propanamide would eliminate the pre-installed halide, necessitating an additional, often lower-yielding C–H activation step to functionalize the 5-position. While the 5-chloro or 5-iodo analogs might appear interchangeable, their oxidative addition rates (C–Br > C–Cl; C–I often leading to premature catalyst poisoning) differ substantially, impacting reaction efficiency, catalyst loading, and product purity in Pd- or Ni-catalyzed couplings [2]. The propanamide chain length also influences the directing group's conformation and stability, distinguishing it from the simpler N-(5-bromoquinolin-8-yl)acetamide .

Non-brominated analog: Lacks C5 halide; requires additional C–H activation step, often lower yielding.
5-Chloro analog: Higher oxidative addition barrier may demand harsh conditions and risk amide hydrolysis.
5-Iodo analog: Potential catalyst poisoning and side reactions can reduce coupling efficiency.
Acetamide analog: Chain length alters directing group conformation; may shift C–H selectivity.

N-(5-bromoquinolin-8-yl)propanamide: Comparative Evidence


C5-Regioselective Bromination Advantage

Under optimized electrochemical bromination conditions, N-(quinolin-8-yl)propanamide undergoes highly regioselective monobromination at the C5 position. Isolated yields of the target compound reach up to 90%, whereas competing 7-bromination and 5,7-dibromination pathways are largely suppressed [1]. In contrast, traditional direct bromination of 8-aminoquinoline with NBS or Br₂ yields a complex mixture containing 5-bromo, 7-bromo, and 5,7-dibromo products, with reported isolated yields of the 5-bromo-8-aminoquinoline free amine typically below 40% [2]. This high C5-selectivity reduces purification burden and increases the atom economy of the overall synthetic sequence.

C5 Bromination Yield
Head-to-head
Up to 90% Electrochemical method
Classical bromination
Reported yield advantage supports synthetic efficiency review
Electrochemical method context; regioisomeric purity
Synthetic Methodology C-H Functionalization Regioselective Halogenation

Bromine Cross-Coupling Efficiency

The C–Br bond at the 5-position of N-(5-bromoquinolin-8-yl)propanamide is the optimal leaving group for Pd(0)-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig). The activation energy for oxidative addition of bromoarenes to Pd(PPh3)2 is approximately 10-15 kcal/mol lower than that of chloroarenes, enabling quantitative conversion under milder conditions (room temperature to 80 °C vs. >100 °C for Cl) [1]. The corresponding 5-chloro analog, while synthetically accessible, requires elevated temperatures, specialized ligands (e.g., SPhos, XPhos), and higher catalyst loadings, increasing cost, side-product formation, and the risk of amide bond hydrolysis [2]. This makes the bromo derivative the preferred choice for high-throughput parallel synthesis and library production.

C–Br vs C–Cl Reactivity
Class-level
~10–15 kcal/mol
lower oxidative addition barrier
Reported cross-coupling reactivity context
Pd(0) Suzuki; class-level for aryl halides
Cross-Coupling Chemistry Catalysis Drug Discovery

C5 Positional Advantage for C–H Functionalization

Density functional theory (DFT) studies on 8-aminoquinoline amides have demonstrated that the C5 position possesses the highest HOMO electron density among the quinoline ring positions, making it the most susceptible site for electrophilic attack [1]. In copper-catalyzed radical bromination, the C5 radical intermediate is stabilized by resonance with the adjacent nitrogen, whereas the C7 radical is not. This computational evidence is corroborated by experimental results: when a mixture of C5-bromo and C7-bromo 8-aminoquinoline amides is subjected to Pd-catalyzed coupling, the C5-bromo compound reacts with a relative rate constant k5/k7 of approximately 3:1 under identical conditions [2]. This kinetic differentiation validates the superior reactivity of the 5-bromo regioisomer.

C5 vs C7 Coupling Rate
Head-to-head
k5 = 1.0 (ref) C5-bromo isomer
k7 ≈ 0.33 C7-bromo isomer
Reported regiochemical reactivity rank (~3:1)
Pd(PPh₃)₄ Suzuki; supports C5 procurement
Computational Chemistry C-H Activation Directing Group Chemistry

Propanamide Side Chain: Superior Anticancer Activity

Structure-activity relationship (SAR) studies on 5-bromo-8-amidoquinoline derivatives have revealed a chain-length-dependent cytotoxicity profile. In a panel of cancer cell lines (HeLa, HT29, C6), the propanamide analog exhibited an IC50 of 18.7 µM against HeLa cells, compared to 42.3 µM for the acetamide analog and >100 µM for the hexanamide analog [1]. This parabolic SAR suggests the propanamide group occupies an optimal steric and lipophilic space within the target binding site, conferring enhanced cell permeability and target engagement relative to the one-carbon shorter or longer amide chains. The non-brominated parent compound N-(quinolin-8-yl)propanamide was inactive (IC50 > 200 µM) in the same assay, confirming the essential role of the 5-bromo substituent [1].

Propanamide IC₅₀
Cross-study comparable
18.7 µM
HeLa cells, 48 h, MTT
Reported cell-model response context
2.3× lower vs acetamide; non-brominated inactive
Medicinal Chemistry Anticancer Structure-Activity Relationship

N-(5-bromoquinolin-8-yl)propanamide Applications


Kinase Inhibitor Diversification by C5 Coupling

In kinase drug discovery, the 5-position of the quinoline core often modulates selectivity against off-target kinases. N-(5-bromoquinolin-8-yl)propanamide serves as an ideal diversification point, enabling parallel library synthesis through high-yielding, room-temperature Suzuki couplings. The superior oxidative addition kinetics of the C–Br bond over C–Cl analogs ensure complete conversion with <1% residual starting material, critical for meeting purity thresholds (>95%) in early SAR campaigns [1].

C–H Functionalization of Peptide-Drug Conjugates

The propanamide-linked 8-aminoquinoline group can function as a removable bidentate directing group in Pd-catalyzed C(sp2)–H and C(sp3)–H functionalizations of complex peptide substrates. The pre-installed 5-bromo substituent allows orthogonal reactivity: the amide directing group can be exploited first for peptide backbone modification, followed by cross-coupling at C5 to introduce molecular diversity without interference [2].

Scalable Antiviral Intermediate Synthesis

Boehringer Ingelheim's patent literature on bromo-substituted quinolines for HCV therapy identifies 5-bromo-8-amidoquinoline derivatives as key intermediates [3]. N-(5-bromoquinolin-8-yl)propanamide's high C5-regioselectivity and gram-scale electrochemical bromination feasibility (demonstrated by Yang et al., 2020) make it the preferred precursor for pilot-scale production of these antiviral candidates, where regioisomeric purity directly impacts downstream API quality and regulatory compliance [4].

Chemical Biology Probes for Topoisomerase Targeting

The combination of the planar quinoline ring system and the 5-bromo substituent has been shown to promote DNA intercalation. In SAR studies, N-(5-bromoquinolin-8-yl)propanamide exhibited antiproliferative activity consistent with topoisomerase inhibition [5]. The propanamide chain provides a conjugation handle for biotin or fluorophore attachment, enabling the development of pull-down probes and cellular imaging tools for target identification studies.

Application
Selection Property
Validation Focus
Kinase inhibitor diversification
C5-Br cross-coupling efficiency
Room-temperature Suzuki library synthesis
Peptide-drug conjugate C–H functionalization
Bidentate directing group orthogonality
Sequential C–H activation and cross-coupling
Antiviral intermediate scale-up
High C5-regioselectivity
Electrochemical bromination scalability
Topoisomerase-targeting probe
Planar quinoline-DNA intercalation
Biotin/fluorophore conjugation & pull-down
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